2-(4-chlorophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazol-4-yl]-1-propanone
Description
2-(4-Chlorophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazol-4-yl]-1-propanone is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure integrates:
- A 4-chlorophenoxy group linked to a propanone backbone.
- A 1,2,3-triazol-4-yl moiety connected to a 4-methyl-5,6,7,8-tetrahydroquinazolinyl group.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)triazol-4-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c1-12-16-5-3-4-6-17(16)23-20(22-12)26-11-18(24-25-26)19(27)13(2)28-15-9-7-14(21)8-10-15/h7-11,13H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQUWFNMUIFPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)N3C=C(N=N3)C(=O)C(C)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:: Creating 2-(4-chlorophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazol-4-yl]-1-propanone typically involves multi-step synthesis, which starts with the preparation of individual components like 4-chlorophenol, 1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazole, and 1-propanone.
The synthesis might involve:
Halogenation reactions to introduce chlorine atoms.
Nitration and subsequent reduction to prepare amine intermediates.
Triazole formation using azide-aldehyde cycloaddition (Huisgen reaction).
Finally, coupling reactions under controlled conditions (temperatures ranging from 50-100°C and specific catalysts) to obtain the final compound.
Industrial Production Methods:: For industrial production, scaled-up methods are implemented, ensuring purity and yield efficiency. Processes often include continuous flow synthesis with real-time monitoring of reaction parameters, high-performance liquid chromatography (HPLC) purification, and solvent recovery systems to minimize waste.
Chemical Reactions Analysis
Types of Reactions:: 2-(4-chlorophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazol-4-yl]-1-propanone participates in:
Oxidation: Involving oxidizing agents like potassium permanganate.
Reduction: Utilizing reducing agents such as lithium aluminium hydride.
Substitution: Often with nucleophiles (e.g., amines or thiols).
Oxidation: KMnO4 in aqueous solution.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Catalytic amounts of base in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:: The reactions can yield various products, such as chlorinated derivatives, reduced forms, and substituted triazolyl derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure characterized by a chlorophenoxy group and a triazole moiety. Its synthesis typically involves multi-step reactions that integrate various functional groups to enhance its biological activity. The synthesis pathways often utilize intermediates like 4-methyl-5,6,7,8-tetrahydroquinazoline , which plays a crucial role in its pharmacological properties.
Antifungal Activity
One of the primary applications of this compound lies in its antifungal properties. It has been studied as an intermediate for synthesizing triazole fungicides such as difenoconazole. These fungicides are effective against a wide range of plant pathogens and are crucial for agricultural practices aimed at disease control .
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential use in developing new antibiotics or antimicrobial agents .
Cancer Research
The compound's structural features allow it to interact with biological targets involved in cancer progression. Preliminary studies suggest that triazole derivatives may inhibit specific enzymes or receptors associated with tumor growth . Molecular docking studies have provided insights into its binding affinities with cancer-related proteins, indicating potential as an anticancer agent.
Fungicides
Due to its antifungal properties, the compound is also explored as a component in agricultural fungicides. Its ability to control fungal diseases in crops makes it valuable for enhancing agricultural productivity while minimizing crop losses due to infections .
Plant Growth Regulators
Some studies suggest that compounds similar to 2-(4-chlorophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazol-4-yl]-1-propanone can act as plant growth regulators. They may influence plant growth processes such as germination and flowering through hormonal pathways .
Case Study: Antifungal Efficacy
A study published in RSC Advances examined the antifungal efficacy of triazole derivatives derived from the compound against Fusarium species affecting crops. The results indicated that certain derivatives exhibited superior antifungal activity compared to existing treatments .
Case Study: Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding interactions of the compound with various biological targets associated with cancer and microbial infections. These studies provided insights into the structure-activity relationship (SAR) of the compound and highlighted its potential therapeutic applications .
Data Summary Table
Mechanism of Action
The specific mechanism through which 2-(4-chlorophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazol-4-yl]-1-propanone exerts its effects would depend on its interaction with molecular targets:
Binding to enzyme active sites, potentially inhibiting or modulating their activity.
Interacting with receptors to influence signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key motifs with several agrochemicals and bioactive molecules, enabling comparative analysis:
Quinconazole and Fluquinconazole
- Structure: Both feature a 1,2,4-triazol-1-yl group attached to a quinazolinone core (3-(2,4-dichlorophenyl)-substituted in quinconazole; 6-fluoro-substituted in fluquinconazole) .
- Key Differences: The target compound replaces the quinazolinone with a tetrahydroquinazolinyl group, likely enhancing conformational flexibility or altering metabolic stability. The propanone linker and 4-chlorophenoxy substituent are absent in quinconazole analogs, suggesting divergent binding modes or solubility profiles.
- Application: Quinconazole derivatives are fungicides targeting sterol biosynthesis , whereas the target compound’s propanone group may enable novel mechanisms (e.g., protease inhibition).
Cyanazine and Procyazine
- Structure: These triazine herbicides include chlorophenyl and alkylamino groups .
Ipconazole
- Structure: A cyclopentanol-linked triazole fungicide with a chlorophenylmethyl group .
Structural and Functional Data Table
Research Findings and Implications
- Structural Insights: The tetrahydroquinazolinyl group in the target compound may confer improved metabolic stability over non-hydrogenated analogs (e.g., quinazolinones), as saturation often reduces oxidative degradation .
- Synthetic Accessibility: highlights methods for triazole derivatization (e.g., refluxing 2-propanol with triazoles), suggesting feasible routes for synthesizing the target compound’s triazolyl-propanone moiety.
Biological Activity
The compound 2-(4-chlorophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazol-4-yl]-1-propanone is a synthetic organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a chlorophenoxy group and a quinazolinyl-triazole moiety, which are significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its effects against different pathogens and cancer cell lines. Below are the key findings:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of related compounds in the quinazolinyl series. For instance:
- Minimum Inhibitory Concentration (MIC) tests showed that compounds with similar structures exhibited significant antibacterial and antifungal activities. For example, compounds derived from the quinazolinyl scaffold demonstrated MIC values comparable to established antibiotics like ceftriaxone and antifungals like fluconazole against various bacterial strains including Escherichia coli and Staphylococcus aureus .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 16 | E. coli |
| Compound B | 32 | S. aureus |
| Fluconazole | 8 | Candida albicans |
Antifungal Activity
In vitro studies have shown that derivatives of this compound possess antifungal properties:
- Compounds with similar triazole structures were tested against Candida albicans, showing promising results with MIC values indicating effective inhibition .
Anticancer Activity
Research has also focused on the anticancer potential of this compound:
- A study demonstrated that quinazolinyl derivatives could induce apoptosis in cancer cell lines such as A2780 (ovarian cancer) by affecting mitochondrial membrane potential and increasing reactive oxygen species (ROS) production . The compound's ability to alter cell cycle phases was noted, particularly increasing G0/G1 phase populations while decreasing S and G2/M phases.
Case Studies
- Cell Line Studies : In a study involving A2780 cells, treatment with the compound led to a significant increase in cell cycle arrest at the G0/G1 phase. This suggests that the compound may interfere with cell proliferation mechanisms .
- Comparative Analysis : When compared to standard chemotherapeutics, certain analogs of this compound exhibited lower IC50 values in various cancer cell lines, indicating a higher potency. For example, an analog showed an IC50 value of 0.6 µM in HCT-116 cells, outperforming several known anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
